molecular formula C8H11N3O2 B12957272 Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Cat. No.: B12957272
M. Wt: 181.19 g/mol
InChI Key: PAEQNJZEZLYNSO-ZETCQYMHSA-N
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Description

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Coupling Reaction: The amino acid derivative is coupled with the pyrimidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(pyridin-2-yl)propanoate
  • Methyl (S)-2-amino-3-(pyrimidin-4-yl)propanoate
  • Methyl (S)-2-amino-3-(pyrimidin-6-yl)propanoate

Uniqueness

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is unique due to the position of the pyrimidine ring, which can influence its binding affinity and selectivity towards specific molecular targets. This positional variation can lead to differences in biological activity and pharmacokinetic properties, making it a valuable compound for targeted drug design.

Biological Activity

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological interactions, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring that enhances its reactivity and interaction with biological targets. The compound's structure includes:

  • Amino group : Located at position 2 of the propanoate backbone.
  • Pyrimidine moiety : Positioned at position 3, contributing to its unique chemical properties.

The presence of these functional groups allows the compound to interact with various molecular targets, modulating enzyme activity and influencing biological pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microorganisms, suggesting its utility in developing antimicrobial agents.
  • Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, making it a candidate for therapeutic applications against viral infections.
  • Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity and affecting metabolic pathways related to disease processes.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound can bind to various enzymes, modulating their function. This interaction is crucial for understanding its therapeutic potential.
  • Influencing Signaling Pathways : By interacting with cellular receptors, the compound may influence signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro.
Enzyme InteractionShowed modulation of enzyme activity related to metabolic pathways.
Antiviral PotentialIndicated effectiveness against specific viral strains in preliminary assays.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Propan-2-yl 3-(2-amino-4-oxo-1H-pyrimidin-5-yl)propanoateLacks methyl group at position 6Different reactivity due to absence of methyl group
Propan-2-yl 3-(2-amino-6-methyl-1H-pyrimidin-5-yl)propanoateLacks oxo group at position 4Alters chemical behavior significantly
Methyl 2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]propanoateContains a cyanophenoxy groupPotentially different biological activities due to additional functional groups

This comparison illustrates how the structural characteristics of this compound contribute to its distinct biological activities, particularly in antimicrobial and antiviral contexts.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1

InChI Key

PAEQNJZEZLYNSO-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN=C1)N

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N

Origin of Product

United States

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